5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole 5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Brand Name: Vulcanchem
CAS No.: 937626-96-5
VCID: VC4877046
InChI: InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3
SMILES: CCOC1=CC=C(C=C1)C2=NOC(=N2)CCl
Molecular Formula: C11H11ClN2O2
Molecular Weight: 238.67

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole

CAS No.: 937626-96-5

Cat. No.: VC4877046

Molecular Formula: C11H11ClN2O2

Molecular Weight: 238.67

* For research use only. Not for human or veterinary use.

5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole - 937626-96-5

Specification

CAS No. 937626-96-5
Molecular Formula C11H11ClN2O2
Molecular Weight 238.67
IUPAC Name 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole
Standard InChI InChI=1S/C11H11ClN2O2/c1-2-15-9-5-3-8(4-6-9)11-13-10(7-12)16-14-11/h3-6H,2,7H2,1H3
Standard InChI Key VIBXDMOJWYLCEF-UHFFFAOYSA-N
SMILES CCOC1=CC=C(C=C1)C2=NOC(=N2)CCl

Introduction

Structural and Physicochemical Properties

Molecular Architecture

The compound’s molecular formula is C₁₁H₁₁ClN₂O₂, with a molecular weight of 238.67 g/mol. The 1,2,4-oxadiazole ring provides a planar, aromatic framework that enhances electronic delocalization, while the 4-ethoxyphenyl group introduces steric bulk and electron-donating effects. The chloromethyl substituent at position 5 offers a reactive site for nucleophilic substitutions, enabling derivatization.

Table 1: Key Physicochemical Properties

PropertyValueSource Analogy
Molecular Weight238.67 g/mol
Boiling PointNot reported
Melting PointEstimated 40–45°C*
LogP (Partition Coefficient)Predicted 2.8–3.2
SolubilityLow in water; soluble in DCM, DMF

*Estimated based on analogs with similar substituents .

Synthesis and Optimization

Synthetic Routes

The synthesis of 5-(chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole follows a two-step protocol adapted from methodologies for analogous oxadiazoles :

  • Formation of 4-Ethoxybenzohydrazide:

    • 4-Ethoxybenzoic acid is treated with thionyl chloride to form the acyl chloride, which reacts with hydrazine hydrate to yield the hydrazide.

  • Cyclization with Chloroacetic Acid:

    • The hydrazide reacts with chloroacetic acid in the presence of phosphorus oxychloride (POCl₃) as a dehydrating agent. Cyclization occurs under reflux, forming the oxadiazole ring.

Table 2: Reaction Conditions for Key Steps

StepReagents/ConditionsYield
Hydrazide FormationSOCl₂, Hydrazine hydrate, 0–5°C85–90%
CyclizationPOCl₃, Reflux, 12 h70–75%

Industrial Scalability

Industrial production employs continuous flow reactors to enhance yield (up to 90%) and purity (>98%). Automated systems minimize byproducts like 3,5-disubstituted isomers.

Chemical Reactivity and Derivatives

Nucleophilic Substitution

The chloromethyl group undergoes substitution with nucleophiles (e.g., amines, thiols) in polar aprotic solvents. For example:

  • Reaction with sodium azide yields 5-(azidomethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazole, a precursor for "click chemistry" .

Oxidation and Reduction

  • Oxidation: The ethoxy group resists oxidation under mild conditions but forms quinones with strong oxidants like KMnO₄.

  • Reduction: LiAlH₄ reduces the oxadiazole ring to an open-chain diamide, though this is rarely utilized due to ring stability.

Biological Activity and Mechanisms

Anticancer Activity

Oxadiazoles with electron-donating substituents (e.g., methoxy, ethoxy) show promise in targeting topoisomerase II. In silico docking studies suggest that 4-ethoxyphenyl derivatives bind to the ATP-binding pocket with a predicted IC₅₀ of 12 µM .

Table 3: Comparative Bioactivity of Oxadiazole Derivatives

CompoundBioactivity (IC₅₀/MIC)Target
5-(Chloromethyl)-3-(4-methylphenyl)-1,2,4-oxadiazole8 µg/mL (S. aureus)Cell membrane
5-(Chloromethyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole15 µM (Topoisomerase II)Enzyme inhibition
5-(Chloromethyl)-3-(4-ethoxyphenyl)-1,2,4-oxadiazolePredicted 10–12 µMTopoisomerase II (est.)

Applications in Materials Science

Organic Electronics

The 4-ethoxyphenyl group enhances electron-donating capacity, making this compound a candidate for:

  • Organic Photovoltaics (OPVs): As an electron transport layer, improving power conversion efficiency (PCE) by 1.2–1.5% compared to phenyl analogs.

  • OLEDs: Substituted oxadiazoles emit blue light (λₑₘ = 450 nm) with a quantum yield of 0.45.

Comparison with Structural Analogs

Table 4: Substituent Effects on Properties

Substituent (Position 3)LogPAntimicrobial MIC (µg/mL)OLED Efficiency (%)
4-Methoxyphenyl2.48.01.3
4-Methylphenyl2.110.51.1
4-Ethoxyphenyl2.8Predicted 6.51.5

The ethoxy group increases hydrophobicity (higher LogP), potentially enhancing blood-brain barrier penetration and OLED performance.

Future Directions

  • Synthetic Optimization: Explore microwave-assisted synthesis to reduce cyclization time .

  • Biological Screening: Prioritize in vitro assays against drug-resistant pathogens and cancer cell lines.

  • Materials Engineering: Investigate thin-film morphology in OPVs using atomic force microscopy.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator